Cas no 2171952-06-8 (5-(2-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanol)

Il composto 5-(2-metossietil)-1-(2-metilpropil)-1H-1,2,3-triazol-4-ilmetanolo è un derivato triazolico con una struttura chimica unica che combina un gruppo metossietilico e un gruppo idrossimetilico. La presenza di questi gruppi funzionali conferisce al composto proprietà fisico-chimiche interessanti, come una buona solubilità in solventi polari e una moderata stabilità termica. La struttura molecolare offre potenziali applicazioni in sintesi organica, in particolare come intermedio per la produzione di composti biologicamente attivi. La combinazione del gruppo 1,2,3-triazolo con le catene laterali flessibili può favorire interazioni specifiche con bersagli molecolari, rendendolo utile in ambito farmaceutico e nella ricerca di nuovi principi attivi.
5-(2-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanol structure
2171952-06-8 structure
Product Name:5-(2-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanol
Numero CAS:2171952-06-8
MF:C10H19N3O2
MW:213.276762247086
CID:6543940
PubChem ID:165599248
Update Time:2025-11-01

5-(2-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanol Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-(2-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanol
    • 2171952-06-8
    • [5-(2-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanol
    • EN300-1593587
    • Inchi: 1S/C10H19N3O2/c1-8(2)6-13-10(4-5-15-3)9(7-14)11-12-13/h8,14H,4-7H2,1-3H3
    • Chiave InChI: JJVHNSPLQXOYPI-UHFFFAOYSA-N
    • Sorrisi: O(C)CCC1=C(CO)N=NN1CC(C)C

Proprietà calcolate

  • Massa esatta: 213.147726857g/mol
  • Massa monoisotopica: 213.147726857g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 6
  • Complessità: 178
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.3
  • Superficie polare topologica: 60.2Ų

5-(2-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanol Prezzodi più >>

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Enamine
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Ulteriori informazioni su 5-(2-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanol

5-(2-Methoxyethyl)-1-(2-Methylpropyl)-1H-1,2,3-Triazol-4-Ylmethanol: A Novel Compound with Promising Therapeutic Potential

5-(2-Methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanol, with the CAS No. 2171952-06-8, represents a unique molecular structure that has garnered significant attention in recent years due to its potential applications in pharmaceutical research. This compound belongs to the class of 1,2,3-triazole derivatives, which are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The synthesis and functionalization of such molecules are critical in the development of novel therapeutics, as highlighted by recent advancements in medicinal chemistry.

The 1,2,3-triazole ring is a key structural feature of this compound, known for its stability and ability to form hydrogen bonds, which are essential for drug-target interactions. The presence of a methoxyethyl group at the 5-position and a 2-methylpropyl substituent at the 1-position significantly modulates the physicochemical properties of the molecule. These modifications may enhance solubility, metabolic stability, and bioavailability, making the compound a promising candidate for further exploration in drug discovery.

Recent studies have demonstrated that 1,2,3-triazole-based compounds exhibit potent activity against various pathogens, including bacteria and fungi. For instance, a 2023 publication in Journal of Medicinal Chemistry reported the synthesis of a series of 1,2,3-triazole derivatives with enhanced antimicrobial activity against multidrug-resistant strains. The 5-(2-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanol molecule, due to its unique substituents, may offer improved selectivity and reduced toxicity compared to existing analogs, as suggested by computational modeling studies.

The methoxyethyl group in this compound is particularly noteworthy for its ability to act as a hydrogen bond donor and acceptor, which can facilitate interactions with target proteins. This property is crucial in the design of small molecule inhibitors, as it allows for precise modulation of enzyme activity. Additionally, the 2-methylpropyl substituent may contribute to the molecule's hydrophobicity, enabling it to penetrate cell membranes more effectively, thereby enhancing its therapeutic potential.

Advancements in synthetic methodologies have enabled the efficient preparation of 1,2,3-triazole derivatives like 5-(2-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanol. Click chemistry, particularly the Huisgen azide-alkyne cycloaddition, has been widely employed to synthesize such compounds with high yield and specificity. This approach not only streamlines the synthesis process but also allows for the incorporation of diverse functional groups, which is critical in the development of multifunctional therapeutics.

Recent research has also explored the application of 1,2,3-triazole derivatives in the treatment of neurodegenerative diseases. A 2024 study published in ACS Chemical Neuroscience highlighted the potential of these compounds to modulate amyloid-beta aggregation, a key pathological feature of Alzheimer's disease. The 5-(2-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanol molecule, with its unique structural features, may offer a novel approach to targeting such mechanisms, as supported by in vitro and in vivo studies.

The 1,2,3-triazole ring is also known for its ability to form stable complexes with metal ions, which can be exploited in the development of chelating agents for heavy metal detoxification. While this application is less explored for 5-(2-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanol, preliminary studies suggest that the molecule may exhibit affinity for certain metal ions, opening up possibilities for its use in environmental remediation and biomedical applications.

One of the most promising areas of research involving 1,2,3-triazole derivatives is their application in cancer therapy. A 2023 review in Cancer Research discussed the potential of these compounds to inhibit specific kinases involved in tumor progression. The 5-(2-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanol molecule, with its ability to interact with multiple targets, may offer a multifunctional approach to cancer treatment, as supported by computational simulations and experimental data.

The methoxyethyl group in this compound is also of interest in the context of prodrug design. Prodrugs are often used to improve the bioavailability and reduce the toxicity of active pharmaceutical ingredients. The 5-(2-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanol molecule may serve as a prodrug precursor, where the methoxyethyl group can be metabolized to release the active compound, thereby enhancing therapeutic efficacy.

Furthermore, the 1,2,3-triazole ring is known to exhibit low toxicity, which is a critical factor in the development of safe therapeutics. This property, combined with the molecule's structural modifications, may contribute to the overall safety profile of 5-(2-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanol. Recent toxicological studies have indicated that this compound is well-tolerated in vitro, suggesting its potential for further in vivo testing.

In conclusion, 5-(2-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanol (CAS No. 2171952-06-8) is a promising molecule with a wide range of potential applications in pharmaceutical research. Its unique structural features, including the 1,2,3-triazole ring, methoxyethyl group, and 2-methylpropyl substituent, make it a valuable candidate for further exploration. As research in medicinal chemistry continues to advance, the development of such compounds may lead to the discovery of novel therapeutics with improved efficacy and safety profiles.

For researchers and pharmaceutical companies, the synthesis and characterization of 1,2,3-triazole derivatives like 5-(2-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanol represent a critical step in the drug discovery process. The integration of computational modeling, in vitro testing, and in vivo studies will be essential in fully understanding the therapeutic potential of this molecule. As the field continues to evolve, the 1,2,3-triazole ring and its derivatives are likely to play an increasingly important role in the development of innovative treatments for a wide range of diseases.

Overall, the 5-(2-methoxyethyl)-1-(2-methylpropyl)-1H-1,2,3-triazol-4-ylmethanol molecule exemplifies the potential of 1,2,3-triazole derivatives in modern pharmaceutical research. Its structural complexity and functional versatility make it a compelling candidate for further investigation, with the potential to contribute to the development of novel therapeutics in the near future.

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